molecular formula C15H15N5O3 B11007582 N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide

Cat. No.: B11007582
M. Wt: 313.31 g/mol
InChI Key: YRZFIPMVIGBJNN-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is a synthetic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant biological and chemical properties. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a fused ring system consisting of a benzene ring fused to a pyrrole ring. The presence of these two rings in a single molecule suggests potential for diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

    Formation of the imidazole moiety: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions to form imidazole.

    Formation of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the two moieties: The final step involves coupling the imidazole and indole moieties through an acetamide linkage. This can be done by reacting the imidazole derivative with an acyl chloride derivative of the indole under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group on the indole ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrogen atoms on the imidazole and indole rings can be substituted with various functional groups using electrophilic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens or alkylating agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of the nitro group: 2-(4-amino-1H-indol-1-yl)acetamide.

    Substitution reactions: Various substituted derivatives of the original compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the function of imidazole and indole-containing biomolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: As a precursor for the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds containing imidazole and indole rings can interact with various enzymes and receptors in the body. The imidazole ring can act as a ligand for metal ions in enzyme active sites, while the indole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is unique due to the presence of both imidazole and indole rings in a single molecule

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(4-nitroindol-1-yl)acetamide

InChI

InChI=1S/C15H15N5O3/c21-15(17-6-4-11-8-16-10-18-11)9-19-7-5-12-13(19)2-1-3-14(12)20(22)23/h1-3,5,7-8,10H,4,6,9H2,(H,16,18)(H,17,21)

InChI Key

YRZFIPMVIGBJNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC3=CN=CN3)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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